molecular formula C18H25FN4O2S B10924314 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine

Cat. No.: B10924314
M. Wt: 380.5 g/mol
InChI Key: JUNGJPKERDPUCY-UHFFFAOYSA-N
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Description

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, typically using reagents like sulfur trioxide or chlorosulfonic acid.

    Formation of the Piperazine Ring: The piperazine ring is formed through the cyclization of ethylenediamine with a dihaloalkane.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole and piperazine derivatives under suitable conditions, often using a base like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives of the pyrazole or piperazine rings.

    Substitution: Formation of substituted derivatives at the fluorobenzyl group.

Scientific Research Applications

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

  • 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-chlorobenzyl)piperazine
  • 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-bromobenzyl)piperazine
  • 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine

Uniqueness: The presence of the fluorobenzyl group in 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the benzyl group.

Properties

Molecular Formula

C18H25FN4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-4-[(2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H25FN4O2S/c1-4-23-15(3)18(14(2)20-23)26(24,25)22-11-9-21(10-12-22)13-16-7-5-6-8-17(16)19/h5-8H,4,9-13H2,1-3H3

InChI Key

JUNGJPKERDPUCY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3F)C

Origin of Product

United States

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